5-Chloropyrido[4,3-d]pyrimidine
Description
Significance of Fused Pyrimidine (B1678525) Heterocycles in Contemporary Medicinal Chemistry Research
Fused pyrimidines, which consist of a pyrimidine ring fused with another heterocyclic or carbocyclic ring, are of paramount importance in medicinal chemistry. This structural motif is found in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net The fusion of the pyrimidine ring can enhance or modify the pharmacological profile of the resulting molecule, leading to improved therapeutic properties. researchgate.net
The significance of these scaffolds is underscored by their presence in numerous approved drugs and clinical candidates. researchgate.net For instance, several kinase inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib, feature a fused pyrimidine core. nih.gov The versatility of fused pyrimidines allows for the creation of large and diverse chemical libraries, which are essential for screening and identifying new drug leads. nih.gov Researchers continue to explore new synthetic methodologies to access novel fused pyrimidine systems, further expanding their therapeutic potential. nih.gov
Overview of Pyrido[4,3-d]pyrimidine (B1258125) Core Structures in Scholarly Literature
Among the various classes of fused pyrimidines, the pyrido[4,3-d]pyrimidine core has garnered considerable attention in academic research. This bicyclic heterocycle, formed by the fusion of a pyridine (B92270) and a pyrimidine ring, serves as a "privileged scaffold" in medicinal chemistry. nih.gov The arrangement of nitrogen atoms in this structure provides unique opportunities for molecular interactions with biological targets. nih.gov
Scholarly literature reveals that pyrido[4,3-d]pyrimidine derivatives are associated with a range of biological activities, including kinase inhibition and antibacterial effects. nih.gov For example, Trametinib, a kinase inhibitor approved for treating certain types of cancer, features a pyrido[4,3-d]pyrimidine core. mdpi.com The synthesis of these structures can be achieved through various routes, often starting from pyridine or pyrimidine precursors or via multicomponent reactions. researchgate.net The substitutable positions on the pyrido[4,3-d]pyrimidine ring system allow for fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov
Research Trajectories of 5-Chloropyrido[4,3-d]pyrimidine within the Pyrido[4,3-d]pyrimidine Class
Within the broader class of pyrido[4,3-d]pyrimidines, the 5-chloro substituted analogue, this compound, has emerged as a key intermediate and a subject of specific research focus. The chlorine atom at the 5-position serves as a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules.
Research involving this compound often centers on its use in nucleophilic aromatic substitution reactions. The chloro group can be displaced by various nucleophiles to introduce a diverse range of functional groups at this position, leading to the generation of libraries of novel compounds for biological screening. For instance, the synthesis of antagonists for the human chemokine receptor CXCR2 has utilized 5-chloropyrido[3,4-d]pyrimidine (B13674372) as a key intermediate. mdpi.com While this is a different isomer, the synthetic strategies are often analogous.
The reactivity of the chlorine atom allows for its participation in cross-coupling reactions, such as the Suzuki coupling, although challenges like low solubility and competing reactions have been reported. mdpi.com These research efforts highlight the importance of this compound as a scaffold for developing new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUFSVOMPTEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-78-2 | |
| Record name | 5-chloropyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Pyrido 4,3 D Pyrimidine and Its 5 Chloro Derivative
Established Synthetic Routes for the Pyrido[4,3-d]pyrimidine (B1258125) Core
The synthesis of the fundamental pyrido[4,3-d]pyrimidine scaffold can be achieved through several established methods, including the cyclization of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors, multicomponent reactions, and intramolecular cyclization strategies.
Construction via Cyclization of Pyridine and Pyrimidine Precursors
One of the most common approaches to building the pyrido[4,3-d]pyrimidine core involves the cyclization of functionalized pyridine and pyrimidine starting materials. This strategy often begins with a substituted pyridine derivative that already contains a portion of the final ring system.
A key intermediate in many syntheses is an ortho-amino ester of pyridine. For instance, the reaction of an ortho-amino ester with reagents like ethyl isothiocyanatoacetate or ethyl N-[bis(methylthio)methylene]glycinate can lead to the formation of a pyrimidine ring fused to the pyridine core in a one-pot reaction, yielding monoannelated products in high yields. clockss.org Another approach involves the treatment of the ortho-amino ester with ethyl isocyanatoacetate to form a urethane (B1682113), which is then cyclized to the corresponding pyridopyrimidine derivative using a base like sodium ethoxide. clockss.org
These methods provide a versatile platform for introducing various substituents onto the pyrido[4,3-d]pyrimidine scaffold by choosing appropriately substituted starting materials.
Multicomponent Reaction Approaches to Pyrido[4,3-d]pyrimidine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.
Several MCR strategies have been developed for the synthesis of pyrido[4,3-d]pyrimidine derivatives. These reactions often involve the condensation of an aminopyrimidine derivative, an aldehyde, and a third component, which can vary to introduce diversity into the final product. For example, one-pot, three-component reactions of 6-aminouracils or thiouracils with aryl aldehydes and barbituric or thiobarbituric acids have been reported to produce pyridodipyrimidines. nih.gov The use of catalysts, such as p-toluenesulfonic acid (p-TSA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate these reactions. nih.gov In some cases, these reactions can be performed under catalyst-free and ambient conditions. nih.gov
The versatility and efficiency of MCRs make them an attractive option for the rapid generation of libraries of pyrido[4,3-d]pyrimidine derivatives for biological screening.
Intramolecular Cyclization Strategies for Pyrido[4,3-d]pyrimidine Derivatives
Intramolecular cyclization is another important strategy for the synthesis of the pyrido[4,3-d]pyrimidine ring system. This approach involves the formation of one of the heterocyclic rings by cyclizing a linear precursor that contains all the necessary atoms.
One example of this strategy is the Staudinger/intramolecular aza-Wittig reaction. researchgate.net This sequence involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which then undergoes an intramolecular cyclization with a suitably positioned carbonyl group to form the pyrimidine ring of the pyrido[4,3-d]pyrimidine system.
Another approach involves the acylation or thioacylation of an o-aminonicotinonitrile derivative, followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978). rsc.org While this example pertains to a different isomer, the principle can be applied to the synthesis of pyrido[4,3-d]pyrimidines by starting with the appropriate aminopyridinecarbonitrile isomer.
Synthesis of 5-Chloropyrido[4,3-d]pyrimidine
The introduction of a chlorine atom at the C-5 position of the pyrido[4,3-d]pyrimidine core is a key step in the synthesis of the target compound. This can be achieved through derivatization of pre-formed pyridopyrimidines or by using chlorinated precursors.
Derivation from Dichloropyridine Carbonitrile Precursors
A common and effective method for synthesizing this compound involves starting with a dichloropyridine carbonitrile precursor. The pyrimidine ring is then constructed onto the pre-chlorinated pyridine ring.
For instance, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile can be synthesized and subsequently converted to 4,5,6-trichloropyrimidine-2-carbonitrile. semanticscholar.org While this specific example leads to a trichlorinated pyrimidine, the underlying strategy of using a chlorinated precursor is relevant. A similar approach starting with an appropriately substituted dichloropyridine carbonitrile could be envisioned to construct the pyrido[4,3-d]pyrimidine ring system with the chlorine atom already in place at the desired position.
Halogenation Strategies at the C-5 Position
Direct halogenation of a pre-formed pyrido[4,3-d]pyrimidine ring system at the C-5 position is another viable synthetic route. This approach relies on the selective introduction of a chlorine atom onto the pyridine ring of the fused system.
Chlorination can be achieved using various chlorinating agents. For example, N-chlorosuccinimide (NCS) is a common reagent used for the chlorination of heterocyclic compounds. semanticscholar.org The reaction conditions, such as the solvent and temperature, would need to be optimized to ensure regioselective chlorination at the C-5 position.
Another method for chlorination involves the use of phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride. google.com This reagent is typically used to convert hydroxypyrimidines or their tautomeric keto forms into chloropyrimidines. google.com If a pyrido[4,3-d]pyrimidin-5-one precursor is available, treatment with POCl₃ could provide a direct route to this compound.
Interactive Data Table: Synthetic Methods for Pyrido[4,3-d]pyrimidine Derivatives
| Method | Precursors | Reagents/Conditions | Key Features | Reference |
| Cyclization | Ortho-amino ester of pyridine | Ethyl isothiocyanatoacetate or Ethyl N-[bis(methylthio)methylene]glycinate | One-pot reaction, high yields | clockss.org |
| Cyclization | Ortho-amino ester of pyridine | Ethyl isocyanatoacetate, then NaOEt | Two-step process via a urethane intermediate | clockss.org |
| Multicomponent Reaction | 6-Aminouracils/thiouracils, aryl aldehydes, barbituric/thiobarbituric acids | p-TSA or DBU as catalyst | Efficient construction of complex molecules | nih.gov |
| Intramolecular Cyclization | Azide precursor | Staudinger/intramolecular aza-Wittig reaction | Forms the pyrimidine ring via an aza-ylide | researchgate.net |
| Halogenation | Pyrido[4,3-d]pyrimidin-5-one | POCl₃ | Direct conversion of a keto group to a chloro group | google.com |
| Halogenation | Pyrido[4,3-d]pyrimidine | N-Chlorosuccinimide (NCS) | Direct chlorination of the heterocyclic core | semanticscholar.org |
Advanced Techniques and Mechanistic Considerations in Pyrido[4,3-d]pyrimidine Synthesis
The construction and functionalization of the pyrido[4,3-d]pyrimidine ring system have been significantly advanced through modern synthetic techniques. These methods allow for precise control over the introduction of various substituents, which is crucial for developing new therapeutic agents. mdpi.comnih.gov Key strategies include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which enable the diversification of the core structure. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pyrido[4,3-d]pyrimidines. nobelprize.orglibretexts.orglibretexts.org The Suzuki-Miyaura reaction, in particular, has been widely employed for the arylation and heteroarylation of the pyrido[4,3-d]pyrimidine scaffold. nih.govlibretexts.orgmdpi.com
These reactions typically involve the coupling of a halogenated or triflated pyrido[4,3-d]pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comuwindsor.ca The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and regioselectivity. mdpi.comacs.org For instance, the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids allows for the introduction of diverse aryl groups at the C5 position. mdpi.com
However, challenges can arise due to the Lewis-basic nature of the pyridopyrimidine core, which can coordinate to the palladium catalyst and inhibit its activity. mdpi.com Steric hindrance around the reaction site can also negatively impact the efficiency of the coupling. mdpi.com To overcome these issues, highly active catalyst systems, such as those employing bulky phosphine ligands like XPhos, are often utilized. mdpi.com
Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions for the functionalization of pyridopyrimidine systems.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
| 6-chloropyrido[3,4-d]pyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 6-phenylpyrido[3,4-d]pyrimidine derivative | Low | mdpi.com |
| 6-chloropyrido[3,4-d]pyrimidine derivative | 2-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 6-(2-furanyl)pyrido[3,4-d]pyrimidine derivative | Moderate | mdpi.com |
| 6-chloropyrido[3,4-d]pyrimidine derivative | 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | n-BuOH | 6-(2-thienyl)pyrido[3,4-d]pyrimidine derivative | Fair | mdpi.com |
| 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Not specified | Not specified | Not specified | 3,5,7-triphenyl-2-methylpyrazolo[1,5-a]pyrimidine | 85 | rsc.org |
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrido[4,3-d]pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrido[4,3-d]pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a halide ion. youtube.comstackexchange.com This methodology is particularly useful for introducing amino, alkoxy, and thioalkoxy groups onto the pyridopyrimidine core. researchgate.netnih.govresearchgate.net
The reactivity of different positions on the pyrido[4,3-d]pyrimidine ring towards nucleophilic attack can vary. For instance, in dichlorinated pyrimidines, substitution at the C4 position is often favored over the C2 position. stackexchange.comwuxiapptec.com The regioselectivity can be influenced by the electronic properties of substituents on the ring and the nature of the nucleophile. wuxiapptec.com
The 5-chloro substituent on this compound is a key reactive site for SNAr reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to afford a variety of 5-substituted derivatives. researchgate.net These reactions are often carried out in the presence of a base to neutralize the liberated HCl. nih.gov
The following table provides examples of nucleophilic aromatic substitution reactions on halogenated pyrimidine systems.
| Halogenated Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG 400, 120 °C, 5 min | 4-amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives | Excellent | nih.gov |
| 4-chlorothieno[3,2-d]pyrimidine | Methyl 4-aminobenzoate | PEG 400, 120 °C, 5 min | Methyl 4-((thieno[3,2-d]pyrimidin-4-yl)amino)benzoate | 79 | nih.gov |
| 4-chlorothieno[3,2-d]pyrimidine | p-Anisidine | PEG 400, 120 °C, 5 min | N-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | 88 | nih.gov |
| 2,4,5,6-tetrachloropyrimidine | Hydroxybenzaldehydes | Not specified | ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes | Not specified | researchgate.net |
Regioselective Synthetic Pathways to Functionalized Pyrido[4,3-d]pyrimidines
Achieving regioselectivity in the synthesis and functionalization of pyrido[4,3-d]pyrimidines is crucial for preparing specific isomers with desired biological activities. researchgate.netresearchgate.net Synthetic strategies often rely on the careful choice of starting materials and reaction conditions to direct the formation of a particular regioisomer. rsc.orgresearchgate.net
One common approach involves the construction of the pyrimidine ring onto a pre-functionalized pyridine. For example, starting with a substituted 4-aminonicotinamide allows for the regioselective formation of the pyrido[4,3-d]pyrimidine core. Subsequent modifications can then be carried out on the pre-existing functional groups.
Another strategy involves the regioselective functionalization of the pyrido[4,3-d]pyrimidine skeleton itself. As discussed previously, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions can be highly regioselective depending on the reaction conditions and the electronic nature of the substrate. researchgate.netresearchgate.net For instance, in di- or tri-halogenated pyrido[3,2-d]pyrimidines, the different halogen atoms can be sequentially and regioselectively displaced or coupled, providing access to a wide range of diversely substituted compounds. nih.gov
The development of one-pot, multi-component reactions has also provided efficient and regioselective pathways to functionalized pyrido[4,3-d]pyrimidines. nih.govresearchgate.net These reactions often proceed through a cascade of events, such as SNAr, cyclization, and condensation, to build the heterocyclic system in a single synthetic operation. researchgate.net
Mechanistic Pathways of Pyrido[4,3-d]pyrimidine Ring Formation and Modifications
The formation of the pyrido[4,3-d]pyrimidine ring system can proceed through several mechanistic pathways, often depending on the chosen synthetic route. rsc.orgresearchgate.net When constructing the pyrimidine ring from a pyridine derivative, a common mechanism involves the condensation of a 4-aminonicotinamide with a one-carbon synthon, such as a formic acid equivalent. This typically proceeds through the formation of an amidine intermediate followed by intramolecular cyclization and dehydration. rsc.org
In multi-component reactions, the mechanism can be more complex, involving a cascade of reactions. researchgate.net For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with 2-(2-hydroxyphenyl)acetonitriles is proposed to proceed via an initial SNAr reaction, followed by an intramolecular cyclization and a subsequent condensation reaction to afford the final fused product. researchgate.net
The modification of the pyrido[4,3-d]pyrimidine ring also involves distinct mechanistic pathways. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org In the context of a halogenated pyrido[4,3-d]pyrimidine, the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is the initial step. nobelprize.org
Nucleophilic aromatic substitution on this compound follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. youtube.com
Chemical Reactivity and Functionalization of 5 Chloropyrido 4,3 D Pyrimidine
Reactivity of the C-5 Chlorine Atom in 5-Chloropyrido[4,3-d]pyrimidine
The chlorine atom at the C-5 position of the pyrido[4,3-d]pyrimidine (B1258125) ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the pyrimidine (B1678525) and pyridine (B92270) rings. This allows for functionalization through various reactions, primarily nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
The C-5 position of the pyrido[4,3-d]pyrimidine core is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a variety of nucleophiles, providing a direct method for introducing diverse functional groups.
Research has demonstrated the successful substitution of a chloro group on the pyrido[4,3-d]pyrimidine ring system with amine nucleophiles. For instance, a chloropyrido[4,3-d]pyrimidine derivative can react with pyrrolidine (B122466) or morpholine (B109124) to yield the corresponding 5-substituted amino derivatives. clockss.org Similarly, in the pyrido[3,4-d]pyrimidine (B3350098) series, which shares chemical properties, the chloro group at the analogous C-4 position is readily displaced by various nucleophiles. nih.gov The general mechanism for these reactions involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride ion. nih.gov
The table below summarizes representative nucleophilic substitution reactions on chloropyridopyrimidine systems.
| Starting Material | Nucleophile | Product | Reference |
| Chloropyrido[4,3-d]pyrimidine derivative | Pyrrolidine | 5-(Pyrrolidin-1-yl)pyrido[4,3-d]pyrimidine derivative | clockss.org |
| Chloropyrido[4,3-d]pyrimidine derivative | Morpholine | 5-Morpholinopyrido[4,3-d]pyrimidine derivative | clockss.org |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) | Various Amines | 4-amino-8-methoxy pyrido[3,4-d]pyrimidin-2-amine derivatives | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds in the synthesis of complex molecules. nih.govlibretexts.org These reactions typically involve the coupling of an organoborane compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
In the context of dihalogenated pyrido[4,3-d]pyrimidines, the relative reactivity of different halogen substituents is crucial for achieving selectivity. Studies on 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and its 8-bromo analogue have shown that the Suzuki-Miyaura coupling occurs selectively at the C-8 position, leaving the C-5 chlorine atom intact. arkat-usa.org This is consistent with the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is I > Br > Cl. proprogressio.hu
This differential reactivity allows for a stepwise functionalization strategy. First, an aryl or heteroaryl group can be introduced at the C-8 position via a Suzuki-Miyaura reaction. The remaining chlorine at C-5 can then be targeted for subsequent transformations, such as nucleophilic substitution, to introduce further diversity. arkat-usa.org While direct Suzuki-Miyaura coupling at the C-5 chloro position is less favored in the presence of a more reactive halogen, it can be achieved under specific conditions, although this is less commonly reported for this specific scaffold compared to others. proprogressio.humdpi.com
The table below illustrates the selective Suzuki-Miyaura coupling on a dihalopyrido[4,3-d]pyrimidine.
| Starting Material | Coupling Partner | Catalyst | Product | Reference |
| 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Arylboronic acids | Palladium catalyst | 4-(5-chloro-8-arylpyrido[4,3-d]pyrimidin-2-yl)morpholine | arkat-usa.org |
| 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Arylboronic acids | Palladium catalyst | 4-(8-aryl-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | arkat-usa.org |
Derivatization at Other Positions of the Pyrido[4,3-d]pyrimidine Core
Beyond the C-5 position, the pyrido[4,3-d]pyrimidine core offers multiple sites for derivatization, enabling the synthesis of a wide array of substituted analogues.
A variety of synthetic strategies have been developed to modify the pyrido[4,3-d]pyrimidine skeleton. researchgate.net These often involve the construction of the heterocyclic system from appropriately substituted pyridine or pyrimidine precursors.
One common approach involves the cyclization of functionalized pyridines. For example, ortho-amino esters of tetrahydropyridine (B1245486) can be reacted with reagents like ethyl isothiocyanatoacetate to build the pyrimidine ring, which can then be further modified. clockss.org Another strategy involves the acid-promoted cyclization of a cyano enamine to form a pyrido[4,3-d]pyrimidin-5(6H)-one intermediate. researchgate.net This intermediate, possessing methylthio groups at the C-2 and C-4 positions, allows for selective sequential displacement by various nucleophiles. researchgate.net
Furthermore, fused heterocyclic systems can be generated. Reaction of a chloropyrido[4,3-d]pyrimidine derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of an N-aminolactam, which serves as a precursor to tricyclic fused systems like imidazo[1,2-a]pyrido[4,3-d]pyrimidine. clockss.org
These synthetic strategies have led to the creation of a diverse library of substituted pyrido[4,3-d]pyrimidine derivatives. For instance, the sequential displacement of methylthio groups from 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one has enabled the synthesis of various 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones. researchgate.net This involves an initial selective displacement of the 4-methylthio group with anilines, followed by oxidation of the 2-methylthio group and subsequent substitution with other amines. researchgate.net
The synthesis of fused tricyclic derivatives has also been reported. Starting from ortho-amino esters of pyridine, compounds such as thiazolo[3,2-a]pyrido[4,3-d]pyrimidine, imidazo[1,2-a]pyrido[4,3-d]pyrimidine, and pyrimido[1,2-a]pyrido[4,3-d]pyrimidine have been successfully synthesized through one-pot reactions with appropriate imino thioacetals. clockss.org These complex structures highlight the versatility of the pyrido[4,3-d]pyrimidine core in generating novel chemical entities. researchgate.net
The table below lists some of the substituted pyrido[4,3-d]pyrimidine derivatives that have been synthesized.
| Derivative Class | Synthetic Precursor | Method | Example Product | Reference |
| 2,4-Disubstituted Pyrido[4,3-d]pyrimidin-5(6H)-ones | 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | Sequential nucleophilic substitution | 2-Amino-4-anilino-pyrido[4,3-d]pyrimidin-5(6H)-one | researchgate.net |
| Imidazo[1,2-a]pyrido[4,3-d]pyrimidines | Chloropyrido[4,3-d]pyrimidine derivative | Reaction with hydrazine hydrate and cyclization | Imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative | clockss.org |
| Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines | ortho-Amino ester of pyridine | Reaction with 2-methylthio-2-thiazoline | Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivative | clockss.org |
Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine Derivatives
Influence of Positional Substituents on Biological Activity Profiles
The substitution pattern on the pyrido[4,3-d]pyrimidine (B1258125) scaffold is a determining factor for biological efficacy. Studies have shown that modifications at key positions can dramatically alter the activity profile of these compounds.
For instance, in a series of KRAS-G12D inhibitors based on a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core, the substituent at the 5-position was found to be critical. A comparison between compounds bearing an amide versus an amine at this position showed that the amide group could enhance antiproliferative activity. mdpi.com Specifically, compound 10c with an amide at position 5 exhibited an IC50 of 1.40 µM in Panc1 cells, whereas a similar compound with an amine (10i ) had a lower IC50 of 3.92 µM. mdpi.com This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are crucial for potency.
Furthermore, the introduction of fluorine-containing groups has been noted as a potentially positive modification. mdpi.com Fluorine atoms are known to alter electronic distribution and can improve metabolic stability and binding interactions, representing a valuable strategy for optimization. mdpi.com
In the context of Monopolar Spindle 1 (Mps1) kinase inhibitors, docking studies of pyrido[3,4-d]pyrimidine (B3350098) derivatives revealed that substituents at the R5 position play a significant role. It was observed that imidazole (B134444) and triazole groups at this position could form hydrogen bonds with the Val529 residue of Mps1, an interaction not seen with pyrazole (B372694) substituents. mdpi.com This highlights how specific heterocyclic substituents can establish key interactions within a target's binding site.
Impact of Functional Group Modifications on Molecular Interactions with Biological Targets
The modification of functional groups directly influences the molecular interactions between pyrido[4,3-d]pyrimidine derivatives and their biological targets, primarily through hydrogen bonding and hydrophobic interactions.
As mentioned, the change from an amine to an amide at position 5 of a tetrahydropyrido[3,4-d]pyrimidine core led to improved antiproliferative activity against KRAS-G12D. mdpi.com The amide group, with its hydrogen bond donor and acceptor capabilities, likely forms more favorable interactions within the target protein's binding pocket compared to the amine group in this specific series. mdpi.com
Computational studies on Mps1 inhibitors have provided a detailed view of these interactions. The pyrimidine (B1678525) ring of the pyrido[3,4-d]pyrimidine core was found to form a hydrogen bond with Gly605 in the hinge region of the kinase. mdpi.com Further analysis showed that stable hydrogen bonds with residues Gly605 and Lys529 are conducive to inhibitor activity. mdpi.comnih.gov The ability of different functional groups at the R5 position, such as imidazole or triazole, to form an additional hydrogen bond with Val529 or Lys529 underscores the importance of this specific modification for enhancing binding affinity. mdpi.com The core scaffold itself engages in strong hydrophobic interactions with the kinase's hinge region, which is a fundamental reason for the high activity of this compound class. mdpi.com
SAR in the Context of Kinase Inhibitors
The pyrido[4,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors. acs.org The SAR for this class of inhibitors is defined by interactions with the highly conserved ATP-binding site of kinases.
In the development of inhibitors for Mps1 kinase, a structure-based hybridization approach led to the discovery of the pyrido[3,4-d]pyrimidine core as a novel and potent scaffold. acs.org Optimization of this series resulted in compound 34h , a potent Mps1 inhibitor with an IC50 of 0.008 µM and high selectivity against other kinases like CDK2 and Aurora A/B. acs.org
The key SAR insights for Mps1 inhibitors include:
Core Interaction : The pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic interaction with the hinge region of Mps1. mdpi.com
Hinge-Binding : The pyrimidine portion of the core forms a crucial hydrogen bond with the backbone of Gly605 in the hinge region. mdpi.com
Solvent-Front Interactions : Substituents extending towards the solvent-exposed region can form additional key interactions. For example, groups at the R5 position that can form hydrogen bonds with Lys529 enhance inhibitor potency. mdpi.comnih.gov
The table below summarizes the activity of selected pyrido[3,4-d]pyrimidine derivatives against Mps1 kinase.
| Compound | MPS1 IC50 (µM) | Cellular Inhibition IC50 (µM) |
| 24c | 0.008 | < 1 |
| 34h | 0.008 | Not specified |
Data sourced from J. Med. Chem. publication. acs.org
This scaffold's utility extends to other kinases as well. For KRAS-G12D, docking studies showed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of a lead compound forms critical hydrogen bonds with Asp12 and Gly60 of the mutant protein. mdpi.com This demonstrates the versatility of the pyrido[4,3-d]pyrimidine framework in establishing specific interactions required for inhibiting different kinase targets.
SAR of Bioactive Pyrido[4,3-d]pyrimidine Analogues: Insights from Computational and Experimental Data
A combination of computational methods and experimental validation has been instrumental in elucidating the SAR of pyrido[4,3-d]pyrimidine analogues. Molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations have provided atomic-level insights that correlate well with observed biological activities. mdpi.comnih.gov
For Mps1 inhibitors, molecular mechanics/generalized Born surface area (MM/GBSA) calculations revealed that binding is driven primarily by van der Waals interactions and nonpolar solvation energies. mdpi.comnih.gov This is consistent with the experimental observation that the core scaffold establishes strong hydrophobic interactions. mdpi.com These computational studies identified a consistent set of interacting residues, including I531, V539, M602, C604, N606, I607, L654, I663, and P673, which form the binding pocket for this inhibitor class. mdpi.comnih.gov
The synergy between computational prediction and experimental results is a powerful tool for rational drug design. For example, after identifying the importance of the hydrogen bond with Lys529 through docking and MD simulations, new compounds were designed to optimize this interaction, leading to potentially more potent Mps1 inhibitors. mdpi.comnih.gov
Similarly, for KRAS-G12D inhibitors, molecular docking simulations were used to explain the observed activity of compound 10c . The model revealed crucial hydrogen bonds between the inhibitor's protonated 3,8-diazabicyclo[3.2.1]octane moiety and the key residues Asp12 and Gly60 of the mutant protein, providing a structural rationale for its efficacy. mdpi.com
The table below summarizes key molecular interactions identified through computational and experimental studies for different targets.
| Target | Interacting Residues | Key Interactions | Reference |
| Mps1 Kinase | Gly605, Lys529/Val529 | Hydrogen bonding with the pyrimidine core and R5 substituent. | mdpi.comnih.gov |
| Mps1 Kinase | I531, V539, M602, C604, etc. | Hydrophobic interactions and van der Waals forces. | mdpi.comnih.gov |
| KRAS-G12D | Asp12, Gly60 | Hydrogen bonding with the substituent at the core. | mdpi.com |
Computational and Theoretical Chemistry Studies on Pyrido 4,3 D Pyrimidine and Its Derivatives
Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the key interactions that govern molecular recognition.
Recent research has employed molecular docking to investigate the binding modes of various pyrido[4,3-d]pyrimidine (B1258125) derivatives with their respective biological targets. For instance, a series of novel pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives were designed as inhibitors of the KRAS-G12D mutant, a key driver in many cancers. nih.govnih.gov Molecular docking simulations revealed that these compounds could form critical hydrogen bonds with key amino acid residues in the active site of the KRAS-G12D protein. nih.govnih.gov Specifically, the protonated 3,8-diazabicyclo[3.2.1]octane moiety of one of the lead compounds was shown to interact with Asp12 and Gly60. nih.gov
In another study, pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting Monopolar spindle 1 (Mps1) kinase, a potential cancer target, were analyzed. nih.govdocumentsdelivered.commdpi.com Docking studies, validated by molecular dynamics simulations, indicated that these inhibitors bind to the hinge region of Mps1, with the pyrimidine (B1678525) ring forming a hydrogen bond with Gly605. mdpi.com Furthermore, the studies highlighted the importance of hydrophobic interactions with residues such as Val539, Ala551, and Leu654 for stable binding. nih.gov
Furthermore, in the development of novel fungicides, molecular docking was used to explore the interaction of new pyrido[4,3-d]pyrimidine analogs with sterol 14α-demethylase (CYP51). nih.gov The results demonstrated that the most active compounds fit well into the active site of CYP51, with their triazole ring coordinating with the heme iron and other parts of the molecule forming hydrogen bonds and hydrophobic interactions with surrounding residues. nih.gov
Table 1: Examples of Molecular Docking Studies on Pyrido[4,3-d]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Reference |
| Pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Asp12, Gly60 | nih.govnih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly605, Val539, Ala551, Leu654 | nih.govdocumentsdelivered.commdpi.com |
| Pyrido[4,3-d]pyrimidine | Sterol 14α-demethylase (CYP51) | Heme iron, surrounding residues | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) | Thymidylate Synthase | Cys195 | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT and EGFRT790M | Not specified | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Lys67 | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrido[4,3-d]pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties.
A study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors developed a 2D-QSAR model using the genetic algorithm-multiple linear regression (GA-MLR) method. japsonline.com The resulting model showed good statistical significance and predictive power, with a squared correlation coefficient (R²) for the test set of 0.697. japsonline.com The descriptors in the model indicated the importance of factors like the number of aromatic rings and the positive partial surface area of the molecules for their inhibitory activity. japsonline.comtandfonline.com
Three-dimensional QSAR (3D-QSAR) models take into account the 3D conformation of molecules and the spatial distribution of their properties. CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques.
A 3D-QSAR study was conducted on a series of 6-aryl-5-cyano-pyrimidine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important anticancer target. nih.govdaneshyari.com Both CoMFA and CoMSIA models were developed, yielding high cross-validated q² values (0.802 for CoMFA and 0.799 for CoMSIA) and non-cross-validated r² values (0.979 for CoMFA and 0.982 for CoMSIA), indicating the robustness and predictive ability of the models. nih.gov The contour maps generated from these models revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play crucial roles in the inhibitory activity of these compounds. nih.gov
Similarly, a 3D-QSAR study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors demonstrated that the 3D-QSAR model had superior statistical parameters compared to the 2D-QSAR model, highlighting the importance of the 3D structure for binding to the target. japsonline.com The CoMFA and CoMSIA contour maps provided valuable insights into the structural requirements for enhanced activity, suggesting regions where bulky or electronegative groups would be favorable. japsonline.com
Table 2: Comparison of 2D-QSAR and 3D-QSAR Models for Pyrido[2,3-d]pyrimidin-7-one-based CDK4 Inhibitors
| Model | Statistical Parameter | Value | Reference |
| 2D-QSAR (GA-MLR) | q² | 0.629 | japsonline.com |
| R² (test) | 0.697 | japsonline.com | |
| 3D-QSAR (CoMFA/CoMSIA) | q² (CoMFA) | Not specified | japsonline.com |
| R² (test) (CoMFA) | Higher than 2D-QSAR | japsonline.com |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used to screen large compound libraries (virtual screening) to identify new potential hits.
Ligand-based pharmacophore models are developed based on a set of active compounds when the 3D structure of the target is unknown.
In a study aimed at discovering novel JAK3 inhibitors, a ligand-based pharmacophore model was generated from a set of pyrimidine-4,6-diamine derivatives. tandfonline.com This model, consisting of hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, was then used to screen a database of compounds, leading to the identification of new potential inhibitors. tandfonline.com
Structure-based pharmacophore models are derived from the 3D structure of the ligand-receptor complex, taking into account the key interaction points.
A structure-based pharmacophore modeling approach was employed in the search for new thymidylate synthase inhibitors. researchgate.net By analyzing the active site of the enzyme, a pharmacophore model was created and used for virtual screening of a pyrido[2,3-d]pyrimidine database. nih.govresearchgate.net This led to the identification of several hit compounds with promising docking scores and interactions with the catalytic Cys195 residue. nih.gov
In another example, a structure-based pharmacophore model was developed to identify natural compounds that could act as apoptosis inducers. researchgate.net The model was generated from the active site of a target protein and used to screen for compounds that could disrupt protein-protein interactions and free up caspases. researchgate.net
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability of ligand-protein complexes and observe their conformational changes over time. These simulations provide insights into the dynamic behavior of molecules, which is crucial for understanding the mechanism of action of potential drug candidates. nih.gov
In studies involving pyrido[3,4-d]pyrimidine derivatives targeting the Monopolar spindle 1 (Mps1) kinase, a potential cancer target, MD simulations have been employed to validate the binding modes of these inhibitors. nih.gov The stability of the protein-ligand complexes is assessed by monitoring the root mean square deviation (RMSD) of the protein backbone atoms throughout the simulation. Converged RMSD values indicate that the system has reached equilibrium and the complex is stable. nih.gov
Furthermore, MD simulations help in analyzing the dynamic behavior of the complex through root mean square fluctuation (RMSF) calculations, which highlight the flexibility of different regions of the protein. By examining hydrogen bond variations and employing methods like the molecular mechanics/generalized Born surface area (MM/GBSA), researchers can elucidate the key interactions responsible for the binding affinity. nih.gov These studies have revealed that van der Waals interactions and nonpolar solvation energies are significant contributors to the binding free energies of pyrido[3,4-d]pyrimidine inhibitors to Mps1. nih.gov
While specific MD simulation data for 5-Chloropyrido[4,3-d]pyrimidine is not extensively available, the principles and methodologies applied to its analogs, such as the pyrido[3,4-d]pyrimidines, provide a framework for how such studies would be conducted. These simulations would be instrumental in understanding how the chloro-substitution at the 5-position influences the binding stability and conformational dynamics within a protein's active site. Although molecular docking provides initial insights, MD simulations offer a more detailed and dynamic assessment of binding stability. nih.gov
Quantum Mechanical Investigations
Density Functional Theory (DFT) Studies on Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for analyzing the structural and electronic properties of molecules like this compound. DFT calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties, which are essential for understanding its reactivity and potential as a scaffold in medicinal chemistry. researchgate.net
For related heterocyclic systems, DFT studies have been used to analyze various properties. For instance, in the study of 5-chlorouracil, DFT calculations were performed to analyze its molecular structure, vibrational spectra, and thermodynamic properties. researchgate.net Similarly, for pyrido[3,4-d]pyrimidine derivatives, DFT has been used to understand their binding mechanisms with biological targets. nih.gov These studies often involve calculating properties that help in rational drug design.
While specific DFT studies on this compound are not widely published, the application of this methodology to similar compounds underscores its importance. Such a study on this compound would likely involve geometry optimization to find the most stable conformation, followed by calculations of electronic properties like orbital energies and charge distribution. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial for predicting the chemical reactivity of a molecule. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net FMO analysis is instrumental in understanding reaction mechanisms, including cycloadditions and electrocyclic reactions. wikipedia.org
For heterocyclic compounds like pyrido[4,3-d]pyrimidines, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions that are electron-rich and electron-poor. For instance, in a typical FMO analysis, the electronic density of the HOMO might be concentrated on specific atoms or bonds, indicating these as the primary sites for reaction with electrophiles. researchgate.net Conversely, the LUMO's distribution would point to the sites susceptible to nucleophilic attack. researchgate.net
While a specific FMO analysis for this compound is not detailed in the provided search results, the general principles of FMO theory would be applied to understand its reactivity. The presence of the chlorine atom and the nitrogen atoms in the fused ring system would significantly influence the energies and localizations of the HOMO and LUMO, thereby dictating its chemical behavior and potential interactions in a biological context.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are color-coded to represent different electrostatic potential values, providing a guide to the electrophilic and nucleophilic sites of a molecule. libretexts.orgyoutube.com Typically, regions of negative electrostatic potential, which are prone to electrophilic attack, are colored red, while regions of positive electrostatic potential, susceptible to nucleophilic attack, are colored blue. youtube.comuni-muenchen.de
MEP analysis is a valuable tool in medicinal chemistry and drug design as it helps in understanding intermolecular interactions, such as those between a ligand and its protein target. proteopedia.org The shape and charge distribution of a molecule, as depicted by the MEP map, are critical for its biological activity. researchgate.net
This visualization of charge distribution is crucial for predicting how this compound might interact with a biological receptor. For instance, the regions of negative potential could form hydrogen bonds with donor groups in a protein's active site, while positive regions might interact with acceptor groups. While a specific MEP map for this compound was not found, the principles of MEP analysis are broadly applicable and provide a qualitative prediction of its interaction patterns.
Medicinal Chemistry Applications of Pyrido 4,3 D Pyrimidine Scaffolds: Mechanistic Insights
Design and Development of Kinase Inhibitors
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The pyrido[4,3-d]pyrimidine (B1258125) scaffold has proven to be an effective starting point for developing kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. researchgate.netjocpr.com Its structure is well-suited to occupy the adenine (B156593) binding pocket of various kinases. Researchers have successfully developed inhibitors for several key kinase targets by modifying this core structure.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation, a key factor in many cancers. nih.govrsc.org The pyrido[4,3-d]pyrimidine framework has been utilized to create EGFR inhibitors. jocpr.com Although the broader class of pyridopyrimidines is widely studied for EGFR inhibition, specific examples often feature the pyrido[2,3-d] and pyrido[3,4-d] isomeric cores. For instance, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and shown to possess the key pharmacophoric features necessary for EGFR inhibition. tandfonline.comtandfonline.com One such derivative, compound 8a , demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC₅₀ values of 0.099 and 0.123 µM, respectively. tandfonline.com Similarly, researchers have designed 4-(anilino)pyrido[3,4-d]pyrimidine derivatives as PET imaging agents for discriminating between different EGFR mutations. nih.gov
| Compound | Scaffold Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 | tandfonline.com |
| Compound 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 | tandfonline.com |
| Compound 8b | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.419 | tandfonline.com |
| Compound 9a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.594 | tandfonline.com |
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like cell growth, survival, and metabolism. The pyrido[4,3-d]pyrimidine scaffold has been explored for targeting this kinase family. While research into the broader pyridopyrimidine class has yielded potent inhibitors, specific examples for the [4,3-d] isomer are less common than for other isomers. For example, Seletalisib, a derivative of pyrido[3,2-d]pyrimidine (B1256433), is a highly selective and ATP-competitive inhibitor of the PI3Kδ isoform. mdpi.com In another study, dual inhibitors of ERK2 and PI3K-α based on pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,2-d]pyrimidine scaffolds were developed. nih.gov
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The pyrido[4,3-d]pyrimidine scaffold is featured in compounds designed as potent CDK inhibitors. researchgate.net A notable example is the dual inhibitor of CDK4 and fms-like tyrosine kinase (FLT) 3, AMG 925, which is built upon a pyrido[4ʹ,3ʹ:4,5]pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This compound exhibits potent inhibition of CDK4 with an IC₅₀ of 3 nmol/L. nih.gov The development of selective CDK4/6 inhibitors like Palbociclib, which contains a pyrido[2,3-d]pyrimidin-7(8H)-one core, has marked a significant advancement in the treatment of certain breast cancers. nih.govecancer.org
| Compound | Scaffold Type | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| AMG 925 | Pyrido[4ʹ,3ʹ:4,5]pyrrolo[2,3-d]pyrimidine | CDK4 | 3 nmol/L | nih.gov |
| AMG 925 | Pyrido[4ʹ,3ʹ:4,5]pyrrolo[2,3-d]pyrimidine | FLT3 | 1 nmol/L | nih.gov |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7(8H)-one | CDK4/cyclin D | 0.62 µmol/L (Hit Compound 1a) | nih.gov |
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. mdpi.comnih.gov The pyrido[4,3-d]pyrimidine scaffold has been used to develop DHFR inhibitors. jocpr.com Research in this area has often focused on the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers. For instance, a series of 2,4-diaminopyrido[3,2-d]pyrimidines were synthesized and evaluated as DHFR inhibitors against Pneumocystis carinii and Toxoplasma gondii. nih.gov Compound 7 from this series was a highly potent inhibitor of T. gondii DHFR with an IC₅₀ value of 0.0047 µM. nih.gov Another compound, 10 , was effective against P. carinii DHFR with an IC₅₀ of 0.022 µM. nih.gov
| Compound | Scaffold Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 7 | 2,4-diaminopyrido[3,2-d]pyrimidine | T. gondii DHFR | 0.0047 | nih.gov |
| Compound 10 | 2,4-diaminopyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.022 | nih.gov |
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is linked to various cancers. Pyrido[4,3-d]pyrimidines have been identified as a promising scaffold for developing FGFR inhibitors. researchgate.net While the broader class of pyridopyrimidines shows activity, a compound designed as an FGF receptor 1 inhibitor, NP506, was based on a 5-substituted pyrido[2,3-d]pyrimidine scaffold. nih.gov This highlights the adaptability of the general pyridopyrimidine structure for targeting different kinases.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel series of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed as ATP-competitive VEGFR-2 selective inhibitors. nih.gov From this series, compound 9d was identified as the most potent and selective inhibitor against VEGFR-2, with an IC₅₀ value of 2.6 µM. nih.gov This demonstrates how fusing additional rings to the pyridopyrimidine core can lead to potent and selective kinase inhibitors.
| Compound | Scaffold Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 9d | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | VEGFR-2/KDR | 2.6 | nih.gov |
Akt2 Inhibitors
Protein kinase B-β (PKBβ/Akt2) is a serine/threonine-specific protein kinase that plays a crucial role in cell growth, differentiation, and division. Its upregulation is a known factor in the tumorigenesis of several cancers, including ovarian, breast, and pancreatic cancer, making it a key target for cancer therapy. researchgate.net
While direct studies on 5-Chloropyrido[4,3-d]pyrimidine as an Akt2 inhibitor are not prevalent, research into related scaffolds highlights the potential of the broader pyridopyrimidine class. Structure-based pharmacophore models have been developed to identify novel and potent Akt2 inhibitors, with a focus on antagonists that could desensitize cell proliferation. researchgate.net Studies on the isomeric pyrido[2,3-d]-pyrimidine analogues have been part of this research, aiming to explore binding modes within the Pleckstrin Homology (PH) domain of the kinase. researchgate.net This research into related isomers underscores the potential of the pyridopyrimidine scaffold as a source of Akt2 inhibitors.
KRAS-G12D Inhibitors
The KRAS-G12D mutation is a major driver in 20-50% of pancreatic and biliary cancers, making the KRAS-G12D protein a critical target for drug development. nih.govnih.gov Unlike the G12C mutation, which has a reactive cysteine that can be covalently targeted, the G12D mutation lacks such a residue, presenting a significant challenge for developing selective inhibitors. nih.gov
The pyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for the development of noncovalent, potent, and selective KRAS-G12D inhibitors. researchgate.net Structure-based drug design has led to the synthesis of several compounds based on this heterocyclic core. nih.govnih.gov These inhibitors are designed to bind to an allosteric site known as the SWII pocket, thereby interfering with the protein's function. nih.govnih.gov
One notable example is MRTX1133, a potent and selective KRAS-G12D inhibitor with a pyrido[4,3-d]pyrimidine core. researchgate.net It exhibits a high affinity for the GDP-bound state of KRAS-G12D and has been shown to cause tumor regression in preclinical models. researchgate.net
Further research has produced other promising compounds. For instance, compound 10k demonstrated high enzymatic inhibition of KRAS-G12D. In contrast, compound 10c , despite weaker enzymatic inhibition, showed significant and selective anti-proliferative activity in cancer cells bearing the KRAS-G12D mutation. nih.govnih.gov Molecular docking studies revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety of compound 10c forms critical hydrogen bonds with Asp12 and Gly60 of the protein. nih.govnih.gov
Table 1: Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives against KRAS-G12D
| Compound | Cell Line | Antiproliferative IC50 (µM) | Enzymatic Inhibition IC50 (µM) | Selectivity over Wild-Type |
|---|---|---|---|---|
| 10c | Panc1 (KRAS-G12D) | 1.40 | > 10 | 4.9-fold |
| 10k | Panc1 (KRAS-G12D) | 2.22 | 0.009 | Not Reported |
| MRTX1133 | Not Reported | Not Reported | <0.002 | ~700-fold |
Data sourced from multiple studies. nih.govnih.govresearchgate.net
Exploration in Anticancer Research Modalities
Disruption of Cell Signaling Pathways
The anticancer properties of fused pyrimidine (B1678525) derivatives, including the pyrido[4,3-d]pyrimidine scaffold, are largely attributed to their ability to inhibit signal transduction pathways that regulate key cellular functions like proliferation and differentiation. nih.gov The dysregulation of these signaling pathways is a hallmark of many types of cancer. nih.gov
Compounds based on the pyrido[4,3-d]pyrimidine core, such as the KRAS-G12D inhibitor MRTX1133, function by suppressing these crucial signaling pathways. researchgate.net By inhibiting the mutated KRAS protein, these molecules prevent the downstream signaling cascade that drives uncontrolled cell growth. researchgate.net
Research on the related pyrido[2,3-d]pyrimidine isomer has shown inhibition of multiple cancer-related targets, including tyrosine kinases, phosphatidylinositol-3 kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). rsc.orgnih.govrsc.org The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation that is frequently overactive in cancer. rsc.orgrsc.org The ability of these scaffolds to interfere with such fundamental pathways makes them attractive candidates for the development of targeted cancer therapies.
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, often preceded by cell cycle arrest. While direct studies on the this compound are limited in this specific context, research on the closely related pyrido[2,3-d]pyrimidine scaffold provides significant insights.
Several studies have shown that derivatives of pyrido[2,3-d]pyrimidine can induce apoptosis in cancer cells. researchgate.netnih.govnih.govrsc.org For example, certain compounds in this class have been found to cause cell cycle arrest at the G1 or G2/M phase, which is a common prelude to apoptosis. researchgate.netnih.govrsc.org One potent derivative, compound 4 , was shown to significantly activate apoptosis in MCF-7 breast cancer cells, increasing total apoptosis by over 58-fold compared to control cells. nih.govrsc.org This was accompanied by an arrest of the cell cycle in the G1 phase. nih.govrsc.org
The induction of apoptosis is often mediated through caspase-dependent pathways. Studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to activate caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The ability of these compounds to trigger programmed cell death underscores their therapeutic potential in oncology. researchgate.netnih.govrsc.org
Other Biological Targets and Mechanisms of Action
Antimicrobial Activity Mechanisms
The pyridopyrimidine structure is associated with a range of biological activities, including antimicrobial effects. nih.gov Biopharmaceutical profiling of a library of pyrido[4,3-d]pyrimidine compounds has confirmed this association with antibacterial activity. nih.gov
While the specific mechanisms for the 5-chloro derivative are not detailed, studies on related isomers provide valuable information. Research on pyrido[2,3-d]pyrimidine derivatives has identified compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.govrsc.org For instance, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a was identified as having significant antibacterial and reasonable antifungal properties. nih.govrsc.org A library of related compounds showed broad antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49-7.81 μg/mL. nih.gov
Further synthetic efforts have explored derivatives like pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidines, which also demonstrate antimicrobial properties. tandfonline.com The development of new synthetic methods for pyrido[2,3-d]pyrimidines aims to produce novel compounds with potent and broad-spectrum antimicrobial activity. researchgate.net
Information on the Biological Activity of this compound is Limited
Following a comprehensive review of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific medicinal chemistry applications of This compound as outlined. The requested mechanistic insights into its antiviral activity, anti-inflammatory activity, and chemokine receptor antagonism are not extensively documented for this specific compound.
Research on the broader class of pyrido[4,3-d]pyrimidines and its isomers is more common. For instance, the isomer pyrido[3,4-d]pyrimidine (B3350098) has been investigated for its role in developing antagonists for the CXCR2 chemokine receptor. acs.orgmdpi.com Similarly, derivatives of the pyrido[2,3-d]pyrimidine scaffold are noted for their anticancer properties. nih.govresearchgate.net
The primary role of This compound found in the literature is that of a chemical intermediate. It has been used in the synthesis of more complex molecules, such as potential phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.netresearchgate.netdntb.gov.uanih.gov While these target molecules have relevance to inflammation and cancer, the direct biological activity and specific mechanisms of the 5-chloro-substituted starting material itself are not detailed in the available sources.
A review of the chemistry and biological evaluation of pyrido[4,3-d]pyrimidines indicates a range of potential biological activities for the scaffold in general, but does not provide specific mechanistic data for the 5-chloro derivative in the areas of antiviral, anti-inflammatory, or CXCR2 antagonism. nih.govrsc.org
Due to the lack of specific research findings on the requested topics for This compound , it is not possible to provide an article that is both scientifically accurate and strictly adheres to the provided outline.
Advanced Drug Design Strategies Employing Pyrido 4,3 D Pyrimidine Scaffold
Bioisosteric Replacement Strategies
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, metabolic stability, or toxicity while preserving its desired biological activity. spirochem.com This technique involves substituting a functional group with another that possesses similar steric and electronic characteristics. nih.gov For the 5-chloropyrido[4,3-d]pyrimidine scaffold, the chlorine atom at the 5-position is a reactive site, often serving as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, making it an ideal point for introducing bioisosteric replacements. nih.gov
Researchers leverage this reactivity to explore the structure-activity relationship (SAR). For instance, replacing the chloro group with various amines, ethers, or thioethers can significantly impact target binding and cellular activity. The goal is to identify substituents that optimize interactions within the target's binding pocket, improve cell permeability, or block metabolic pathways that would otherwise deactivate the compound.
Table 1: Examples of Classical Bioisosteric Pairs Relevant to Scaffold Derivatization
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| -Cl (Chloro) | -F, -CH₃, -CF₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. |
| -OH (Hydroxyl) | -NH₂, -SH, -F | Alter hydrogen bonding capacity and acidity/basicity. |
| -CH=CH- (in a ring) | -S- (e.g., Thiophene for Benzene) | Modify ring electronics, polarity, and metabolism. nih.gov |
| >C=O (Carbonyl) | >C=S, >SO₂, >C=NOH | Change hydrogen bond acceptor strength and geometry. |
| -CH₂- (Methylene) | -O-, -S-, -NH- | Introduce polarity, alter bond angles and conformational flexibility. nih.gov |
This table presents common bioisosteric pairs used in medicinal chemistry to fine-tune molecular properties.
In the broader context of pyrido[x,y-d]pyrimidines, derivatization via palladium-catalyzed cross-coupling reactions at halogenated positions allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov This strategy can be viewed as a form of non-classical bioisosteric replacement, where entire functional moieties are swapped to explore new chemical space and binding interactions.
Scaffold Hopping Approaches for Novel Chemotypes
Scaffold hopping is an innovative drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical entity, while retaining the original biological activity. nih.gov This approach is valuable for discovering new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. spirochem.com
A notable example of scaffold hopping led to the discovery of pyrido[3,4-d]pyrimidine-based antagonists for the CXCR2 chemokine receptor. nih.gov The starting point was a known thiazolo[4,5-d]pyrimidine (B1250722) antagonist. researchgate.net Through a systematic scaffold hopping campaign, the thiazole (B1198619) portion of the parent scaffold was replaced with various other rings. This exploration revealed that the pyrido[3,4-d]pyrimidine (B3350098) core was a highly effective replacement, yielding a compound with an IC₅₀ value of 0.11 µM in a calcium mobilization assay. researchgate.netmdpi.com This success demonstrated that the pyrido-pyrimidine framework could effectively mimic the biological function of the original thiazolopyrimidine core.
Another study successfully applied scaffold hopping to develop novel NF-κB inhibitors based on a 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine scaffold. nih.gov This work highlights the versatility of the pyridopyrimidine core in generating new therapeutic leads across different biological targets.
Table 2: Scaffold Hopping from Thiazolo[4,5-d]pyrimidine to Pyrido[3,4-d]pyrimidine for CXCR2 Antagonism
| Scaffold | Key Compound | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine (Original Scaffold) | Reference Compound | 0.079 µM | mdpi.com |
| Pyrido[3,4-d]pyrimidine (Hopped Scaffold) | Hit Compound 2 | 0.11 µM | researchgate.netmdpi.com |
This table shows a successful scaffold hop where the core was changed while maintaining potent biological activity.
Molecular Hybridization Techniques in Scaffold Derivatization
Molecular hybridization involves the rational design of a single molecule by combining two or more distinct pharmacophores or structural fragments from different known active compounds. The goal is to create a hybrid molecule with a synergistic or additive biological effect, improved affinity, or a multi-target profile.
This strategy has been effectively applied to the pyrido[4,3-d]pyrimidine (B1258125) scaffold in the development of potent inhibitors for the notoriously difficult cancer target, KRAS-G12D. nih.gov In one study, researchers designed inhibitors by hybridizing the pyrido[4,3-d]pyrimidine core with other chemical moieties known to interact with specific pockets of the KRAS protein. nih.govnih.gov
For example, the potent inhibitor 10k (IC₅₀ = 0.009 µM) was designed by combining three key pharmacophoric elements:
A pyrido[4,3-d]pyrimidine scaffold as the central core.
A naphthalene (B1677914) group , which occupies a key pocket in the protein.
A homopiperazine (B121016) moiety , which forms critical interactions with key amino acid residues like Glu92 and His95 in the KRAS-G12D mutant. nih.gov
This hybridization of distinct fragments into a single chemical entity resulted in a highly potent and selective inhibitor, showcasing the power of this design strategy.
Table 3: Pharmacophore Components of a Hybrid KRAS-G12D Inhibitor
| Pharmacophore/Fragment | Role in Hybrid Molecule |
|---|---|
| Pyrido[4,3-d]pyrimidine | Core scaffold providing structural rigidity and key interactions. |
| Naphthalene Moiety | Occupies a hydrophobic pocket, enhancing binding affinity. |
| Homopiperazine Ring | Forms crucial hydrogen bond interactions with specific residues (Glu92/His95). nih.gov |
Proteolysis-Targeting Chimeras (PROTACs) Derivatization
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of a target protein rather than simply inhibiting it. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The pyrido[4,3-d]pyrimidine scaffold has been explored as a warhead in the development of PROTACs targeting KRAS-G12D. nih.govmdpi.com Building on their potent inhibitor 10k , researchers synthesized PROTACs by attaching a linker and an E3 ligase ligand to the inhibitor scaffold. nih.gov
In this study, two PROTACs, 26a and 26b , were created from a parental compound related to 10k . nih.gov The aim was to convert a potent inhibitor into a degrader, potentially offering a more sustained and profound biological effect. However, the initial PROTACs exhibited reduced potency (IC₅₀ = 3–5 µM) compared to the parental inhibitor (IC₅₀ = 2.22 µM). nih.gov The researchers suggested this reduction in activity could be due to factors such as impaired membrane permeability or suboptimal ternary complex formation. nih.govnih.gov Despite the reduced potency in this initial attempt, the study provides a critical proof-of-concept for the derivatization of pyrido[4,3-d]pyrimidine inhibitors into PROTACs and lays the groundwork for future optimization. mdpi.com
Table 4: Comparison of a Pyrido[4,3-d]pyrimidine-based Inhibitor and its PROTAC Derivatives
| Compound | Type | Target | Biological Activity (IC₅₀) |
|---|---|---|---|
| Parental Compound (related to 10k) | Inhibitor | KRAS-G12D | 2.22 µM (antiproliferative) |
| PROTAC 26a | PROTAC | KRAS-G12D | ~3-5 µM (antiproliferative) |
| PROTAC 26b | PROTAC | KRAS-G12D | ~3-5 µM (antiproliferative) |
This table compares the activity of a parent inhibitor with its derived PROTACs, highlighting the challenges and findings in early PROTAC design. Data is based on antiproliferative assays. nih.govnih.gov
Future Perspectives and Emerging Research Directions for 5 Chloropyrido 4,3 D Pyrimidine Research
Rational Design of Highly Selective Pyrido[4,3-d]pyrimidine (B1258125) Derivatives for Specific Targets
The rational design of pyrido[4,3-d]pyrimidine derivatives is a cornerstone of modern drug discovery, aiming to enhance potency and selectivity for specific biological targets while minimizing off-target effects. A key strategy involves the modification of substituents on the core scaffold. For instance, the introduction of various functional groups at different positions of the pyrido[4,3-d]pyrimidine ring can significantly influence the compound's interaction with its target protein.
Recent studies have demonstrated the successful application of this approach. For example, a series of novel pyrido[4,3-d]pyrimidine analogs were designed and synthesized as potential sterol 14α-demethylase (CYP51) inhibitors for antifungal applications. nih.gov Bioassays revealed that several of these compounds exhibited potent fungicidal activities, with some even surpassing the efficacy of the commercial fungicide epoxiconazole (B1671545) against Botrytis cinerea. nih.gov This success underscores the potential of rational design to generate highly effective and target-specific agents.
Another area of focus is the development of kinase inhibitors. The pyrido-pyrimidine structure is associated with kinase inhibition, and by strategically modifying the substitution pattern, researchers can tune the selectivity of these compounds for specific kinases. nih.gov For example, a study on pyrido[3,4-d]pyrimidine (B3350098) derivatives as inhibitors of Monopolar Spindle Kinase 1 (MPS1) utilized a structure-guided hybridization approach to merge two distinct chemical series, resulting in a new class of potent and selective MPS1 inhibitors. acs.org This approach not only improved potency but also reduced the size and lipophilicity of the lead compounds. acs.org
Future efforts in rational design will likely involve:
Deepening Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents at various positions of the pyrido[4,3-d]pyrimidine ring affect biological activity and selectivity. nih.gov
Targeting Specific Isoforms: For enzyme families like kinases, designing derivatives that can selectively inhibit specific isoforms is a major goal to reduce side effects.
Bioisosteric Replacement: Employing bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties of lead compounds. The pyrimidine (B1678525) scaffold itself is often considered a bioisostere for other aromatic systems like phenyl rings. mdpi.com
Integration of Advanced Computational and Synthetic Methodologies for Compound Discovery
The synergy between computational modeling and advanced synthetic techniques is accelerating the discovery of novel pyrido[4,3-d]pyrimidine-based drug candidates.
Computational Approaches:
Molecular Docking: This technique is widely used to predict the binding mode and affinity of designed compounds with their biological targets. For instance, molecular docking was used to rationalize the promising antifungal activity of certain pyrido[4,3-d]pyrimidine derivatives by modeling their interaction with the succinate (B1194679) dehydrogenase (SDH) enzyme. researchgate.net Similarly, in the development of KRAS-G12D inhibitors, molecular docking simulations helped elucidate the critical hydrogen bond interactions between the designed compounds and the target protein. nih.gov
Pharmacophore Modeling: This approach helps in identifying the essential structural features required for biological activity, guiding the design of new molecules with improved potency.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide more accurate predictions of binding energies and reaction mechanisms, aiding in the optimization of lead compounds.
Advanced Synthetic Methodologies:
Multi-component Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, offering a more efficient and environmentally friendly approach to building libraries of pyrido[4,3-d]pyrimidine derivatives. researchgate.net
Solid-Phase Synthesis: This technique facilitates the rapid synthesis and purification of large numbers of compounds, which is ideal for creating diverse chemical libraries for high-throughput screening. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki coupling are instrumental in creating carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyrido[4,3-d]pyrimidine core. nih.govmdpi.com
The integration of these methodologies allows for a more streamlined and efficient drug discovery process, from initial hit identification to lead optimization.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While pyrido[4,3-d]pyrimidines have shown promise against established targets like kinases and fungal enzymes, a significant area of future research lies in identifying novel biological targets and elucidating new mechanisms of action. nih.govmdpi.comamanote.com
The broad spectrum of biological activities reported for the pyrimidine scaffold, including antimicrobial, antiviral, and anticancer effects, suggests that these compounds may interact with a wide range of cellular pathways. mdpi.com High-throughput screening of diverse pyrido[4,3-d]pyrimidine libraries against various cell lines and biological assays can lead to the discovery of new therapeutic applications.
For example, a study focusing on pyrido[3,4-d]pyrimidine derivatives identified compounds with selective activity against breast and renal cancer cell lines through the National Cancer Institute's 60 human cancer cell line panel. nih.gov Further mechanistic studies revealed that one of the lead compounds induced apoptosis and inhibited cell migration in gastric cancer cells. researchgate.net
Future research should focus on:
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a preconceived notion of the target.
Target Deconvolution: Once a hit is identified through phenotypic screening, employing techniques like chemical proteomics and affinity chromatography to identify its molecular target.
Exploring Underexplored Target Classes: Investigating the potential of pyrido[4,3-d]pyrimidines to modulate the function of less-drugged target classes, such as transcription factors and protein-protein interactions.
Development of Structure-Based Drug Design Approaches for the Pyrido[4,3-d]pyrimidine Class
Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. The availability of high-resolution crystal structures of target proteins in complex with pyrido[4,3-d]pyrimidine derivatives is crucial for the success of SBDD.
A prime example of SBDD is the development of MPS1 inhibitors, where the crystal structure of the kinase in complex with a pyrido[3,4-d]pyrimidine inhibitor revealed key hydrophobic interactions and guided further optimization. acs.org This structural information allowed researchers to design compounds with improved potency and selectivity by targeting a specific hydrophobic pocket. acs.org
Similarly, in the design of KRAS-G12D inhibitors, structure-based design principles were used to create compounds with specific pharmacophoric features that could interact with the mutant protein. nih.gov
The future of SBDD for the pyrido[4,3-d]pyrimidine class will depend on:
Increased Availability of Crystal Structures: Continued efforts to crystallize target proteins in complex with pyrido[4,3-d]pyrimidine ligands are essential.
Cryo-Electron Microscopy (Cryo-EM): For large and flexible protein targets that are difficult to crystallize, cryo-EM can provide valuable structural information to guide drug design.
Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds.
By leveraging these advanced structural biology techniques, researchers can design the next generation of highly optimized pyrido[4,3-d]pyrimidine-based therapeutics.
Q & A
Basic: What are the most reliable synthetic routes for 5-chloropyrido[4,3-d]pyrimidine, and what challenges arise during purification?
The synthesis of this compound often begins with commercially available precursors like 3,5-dichloropyridine-4-carbonitrile. A common approach involves nucleophilic aromatic substitution (e.g., with sodium azide), but side reactions may produce disubstituted derivatives, requiring careful chromatographic separation . Challenges include hydrolysis susceptibility of intermediates during reduction steps (e.g., Staudinger reaction failures due to iminophosphorane stability). Alternative routes using diazonium chloride coupling or multi-step cyclization (e.g., Biginelli reactions) are also employed, with purification relying on recrystallization (DMF/EtOH) or column chromatography .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological potency of pyrido[4,3-d]pyrimidine derivatives?
SAR analysis for pyrido[4,3-d]pyrimidines focuses on substituent effects at key positions. For example, introducing electron-withdrawing groups (e.g., chlorine at position 5) enhances CXCR2 receptor antagonism by stabilizing π-π interactions with aromatic residues. Modifications at position 6 (e.g., amino or phenyl groups) can improve selectivity for cancer cell lines (e.g., renal or breast) by altering hydrogen-bonding patterns with biological targets. Computational docking and comparative IC₅₀ assays against control compounds are critical for validating SAR hypotheses .
Advanced: How should researchers address contradictions in reported antimicrobial activity data for pyrido[4,3-d]pyrimidine derivatives?
Discrepancies in antimicrobial activity (e.g., moderate effects on Staphylococcus aureus vs. inactivity against Candida albicans) may stem from substituent-dependent membrane permeability or target specificity. For example, 4-chlorophenylazo derivatives show varied potency due to steric hindrance affecting binding to bacterial enzymes. Methodological consistency—such as using standardized MIC (minimum inhibitory concentration) protocols and controls like Chloramphenicol—is essential. Re-evaluating solubility (DMSO vs. aqueous buffers) and performing time-kill assays can clarify mechanisms .
Basic: What analytical techniques are recommended for characterizing pyrido[4,3-d]pyrimidine derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 5.46 ppm for CH protons in pyrido[4,3-d]pyrimidine cores) .
- IR Spectroscopy : Identification of functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, C=O at ~1690 cm⁻¹) .
- Elemental Analysis : Validating purity (>95%) and molecular formula .
- HPLC-MS : For tracking reaction intermediates and quantifying byproducts .
Advanced: What strategies mitigate side reactions during the reduction of azide intermediates in pyrido[4,3-d]pyrimidine synthesis?
The reduction of azides (e.g., 4a in ) using triphenylphosphine (Staudinger reaction) may fail due to competing hydrolysis. Alternatives include:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere to selectively reduce azides to amines without disturbing chloropyridine moieties.
- Lithium Aluminum Hydride (LiAlH₄) : For stepwise reduction, though excess reagent must be quenched carefully to avoid decomposition.
- Separation Avoidance : Directly processing azide/diazide mixtures with hydrazine hydrate to streamline downstream cyclization .
Basic: How can researchers functionalize this compound to generate bioactive derivatives?
Common derivatization methods include:
- Gould-Jacobs Reaction : Cyclizing aminopyridines with ketones to form fused pyrimidines .
- Vilsmeier Reaction : Introducing chloro substituents via C-acetylated intermediates .
- Nucleophilic Aromatic Substitution : Replacing chlorine with amines, alkoxides, or thiols under microwave or thermal conditions .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, PC3) with IC₅₀ calculations normalized to controls like doxorubicin .
- Cell Cycle Analysis : Flow cytometry to assess G1/S arrest induced by DNA intercalation or topoisomerase inhibition.
- Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death .
Advanced: How should researchers interpret conflicting data in pyrido[4,3-d]pyrimidine bioactivity studies?
Contradictions (e.g., high selectivity in renal cancer vs. low potency in lung models) may arise from:
- Cell Line Heterogeneity : Genetic variations in drug metabolism (e.g., CYP450 expression).
- Off-Target Effects : Screening against kinase panels (e.g., EGFR, VEGFR) to identify unintended interactions.
- Pharmacokinetic Variability : Assessing metabolic stability in liver microsomes to rule out rapid clearance .
Notes
- Methodological Rigor : Emphasized peer-reviewed synthesis protocols and assay standardization.
- Advanced vs. Basic : Differentiated by technical complexity (e.g., SAR vs. synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
